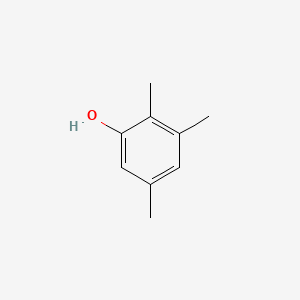
2,3,5-Trimethylphenol
Overview
Description
2,3,5-Trimethylphenol, also known as isopseudocumenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 3, and 5. This compound is commonly used as an intermediate in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
2,3,5-Trimethylphenol, also known as Isopseudocumenol , is a volatile phenol that primarily targets the respiratory system . It is used for chemical synthesis and as a laboratory agent .
Mode of Action
It is known to cause skin and eye irritation, indicating a potential interaction with skin and eye cells
Biochemical Pathways
It is an intermediate product in the production of vitamin e , suggesting it may play a role in the biochemical pathways related to vitamin E synthesis and function.
Pharmacokinetics
Its physical properties such as boiling point (230-231 °c) and melting point (92-95 °c) have been documented . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
It is known to cause skin and eye irritation , indicating that it may induce inflammatory responses at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its odor detection thresholds and qualities depend on the arrangement of the alkyl substituents at the phenol ring . Furthermore, its volatility, indicated by its vapor pressure (9.75 mmHg at 60 °C) , suggests that it can readily evaporate into the air, which could influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylphenol can be synthesized through several methods. One common method involves the methylation of phenol using methanol in the presence of an acid catalyst such as sulfuric acid or aluminum chloride. The reaction is typically carried out under reflux conditions, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced from 1,2,4-trimethylbenzene. The process involves the oxidation of 1,2,4-trimethylbenzene to form 2,3,5-trimethylbenzoquinone, which is then hydrogenated to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,5-trimethylbenzoquinone.
Reduction: Reduction of 2,3,5-trimethylbenzoquinone yields 2,3,5-trimethylhydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and palladium on sulfonated polystyrene.
Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a catalyst such as palladium or platinum.
Major Products Formed
Oxidation: 2,3,5-Trimethylbenzoquinone.
Reduction: 2,3,5-Trimethylhydroquinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3,5-Trimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of antioxidants, fragrances, and dyes
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: Another trimethylphenol isomer with methyl groups at positions 2, 4, and 6.
2,3,6-Trimethylphenol: An isomer with methyl groups at positions 2, 3, and 6.
3,4,5-Trimethylphenol: An isomer with methyl groups at positions 3, 4, and 5
Uniqueness
2,3,5-Trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This particular arrangement of methyl groups and the hydroxyl group makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
697-82-5, 70969-66-3 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopseudocumenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,3,5-Trimethylphenol is C9H12O, and its molecular weight is 136.19 g/mol. []
A: While the provided abstracts do not contain specific spectroscopic data, techniques like H NMR, C NMR, and ESI-MS are commonly employed for structural characterization. For instance, aurone derivatives synthesized from this compound were characterized using these techniques. []
A: Adding this compound as a co-monomer to phenolic-formaldehyde resins significantly impacts their thermal properties. At high temperatures, the resin's molecular weight and dissolution properties change drastically. []
A: Yes, this compound can be selectively oxidized to 2,3,5-Trimethyl-1,4-benzoquinone. Various catalysts have been studied for this reaction, including copper oxide on activated carbon, [] hypocrellins, [] Cu-ZSM-5 zeolites, [] and V2O5/SBA-15 nanocatalysts. []
A: The choice of catalyst, oxidant (e.g., hydrogen peroxide), solvent, temperature, and reaction time all influence the efficiency and selectivity of this compound oxidation. [, , , ] For instance, Cu-ZSM-5 catalysts achieved high selectivity towards 2,3,5-Trimethyl-1,4-benzoquinone using hydrogen peroxide. []
A: Yes, MINDO/3 calculations were used to investigate the oxidative coupling of 3,5-dimethylphenoxyl radicals, a reaction relevant to understanding the reactivity of methyl-substituted phenols like this compound. []
A: The position and number of methyl groups significantly influence the reactivity of substituted phenols. For example, MINDO/3 calculations revealed that methyl-methyl interactions in 3,5-dimethylphenoxyl radicals impact the energy barriers in oxidative coupling reactions. [] Additionally, the oxidation of 2,3-dimethylphenol and this compound with di-t-butyl peroxide yields exclusively ortho-ortho-coupled products, highlighting the role of steric effects. []
ANone: The provided abstracts primarily focus on the synthesis, reactivity, and analytical aspects of this compound. Information regarding its specific formulation strategies or stability under various conditions is not directly addressed.
ANone: Various analytical techniques have been employed to characterize and quantify this compound, including:
- Gas chromatography (GC): Used to identify and quantify this compound in water samples from oil shale retorts. []
- Multidimensional gas chromatography/mass spectrometry (GC/MS): Enables the characterization and quantification of this compound in complex organic matrices like hydrocarbons. []
- High-pressure liquid chromatography (HPLC) with UV detection: Utilized for determining the aqueous solubility of this compound. []
- Reversed-phase liquid chromatography: Employed to monitor the alkaline hydrolysis of landrin, which produces this compound. []
A: Studies on water samples from an oil shale retort identified this compound as a persistent organic pollutant. [] Its presence in the effluent suggests potential for environmental contamination and highlights the importance of monitoring and mitigation strategies.
A: While not directly addressed in the abstracts, research suggests that photocatalytic mineralization with titanium dioxide could be a viable alternative to microbial degradation of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




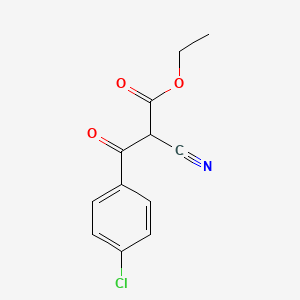
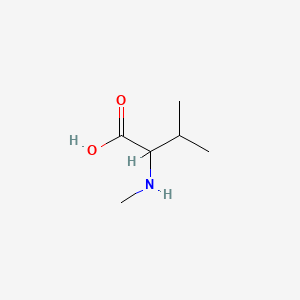
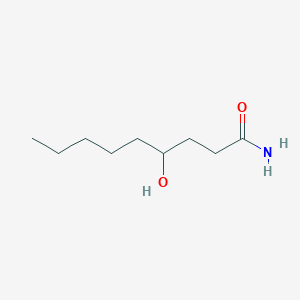
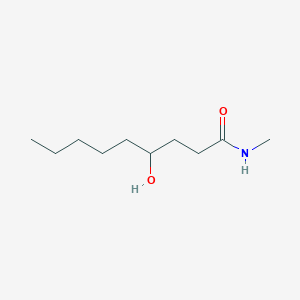
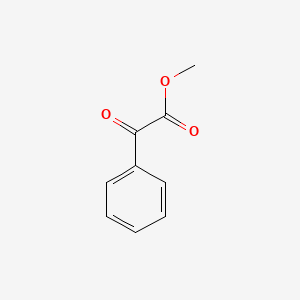
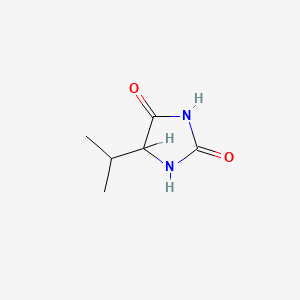

![([4,6-Bis-(bis-carboxymethyl-amino)-[1,3,5]triazin-2-YL]-carboxymethyl-amino)-acetic acid](/img/structure/B7770117.png)


![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)

